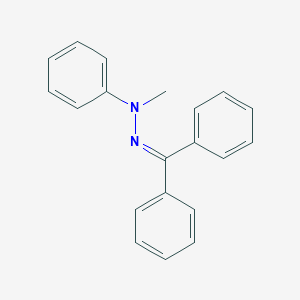

N-(benzhydrylideneamino)-N-methylaniline

Description

Structural Context within Hydrazone and Aniline (B41778) Chemistry

The structure of N-(benzhydrylideneamino)-N-methylaniline is best understood by examining its two primary components: the hydrazone functional group and the N-methylaniline moiety.

Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=N-NR₃R₄. They are typically formed through the reaction of a ketone or an aldehyde with a hydrazine (B178648). In this specific molecule, the ketone is benzophenone (B1666685), which provides the diphenylmethylidene group, also known as the benzhydrylidene group. The C=N double bond is the defining feature of the imine linkage within the hydrazone structure, which can exhibit geometric isomerism and participate in a variety of chemical reactions.

Aniline and its derivatives are fundamental building blocks in organic chemistry. Aniline is an aromatic amine consisting of a phenyl group attached to an amino group. N-methylaniline is a secondary amine where one of the hydrogen atoms of the aniline's amino group is replaced by a methyl group. nih.govwikipedia.org This substitution alters the electronic properties and reactivity of the nitrogen atom. In this compound, this N-methylaniline group is attached to the second nitrogen atom of the hydrazone linkage. This arrangement makes the compound a tetrasubstituted hydrazone, a structural feature that imparts significant steric hindrance and specific electronic characteristics.

Historical Perspectives on Related Chemical Entities and Their Synthetic Utility

The scientific foundation for a molecule like this compound was laid over more than a century of chemical discovery. The history of its parent chemical classes, hydrazines and anilines, is central to the development of modern organic synthesis.

The field of hydrazine chemistry was pioneered by German chemist Emil Fischer, who first synthesized phenylhydrazine (B124118) in 1875. This discovery was monumental, particularly for carbohydrate chemistry, as Fischer demonstrated that phenylhydrazine could react with sugars to form crystalline derivatives called osazones, allowing for their separation and identification. This established the synthetic utility of the hydrazone-forming reaction early on.

Aniline and its derivatives have been cornerstones of the chemical industry since the mid-19th century, initially as precursors for synthetic dyes. yufenggp.com The versatility of the aniline structure made it a crucial intermediate for pharmaceuticals, polymers, and agrochemicals. yufenggp.com The development of methods to modify the aniline core, such as N-alkylation, was a significant advancement. The synthesis of N-methylaniline from aniline and a methylating agent like methanol (B129727) or methyl halides became a routine industrial process, providing a key building block for various applications, including dyes and as an octane (B31449) enhancer in fuel. wikipedia.orggoogle.com

The synthesis of this compound relies on these foundational reactions. For example, one documented pathway involves the methylation of benzophenone phenylhydrazone, a reaction that leverages the nucleophilicity of the hydrazone nitrogen. nih.gov This illustrates how historical knowledge of both hydrazone formation and N-alkylation chemistry enables the creation of such specific, multifunctional molecules.

Academic Research Trajectories and Future Directions for this compound

While direct academic research focusing specifically on this compound is limited, its structural motifs are featured in broader chemical research, suggesting potential future applications. The investigation of related benzophenone hydrazone derivatives has shown promise in various fields. For instance, different substituted benzophenone hydrazones have been synthesized and evaluated for their insecticidal activities, demonstrating that the hydrazone scaffold can be a valuable component in agrochemical research. nih.gov

Future research trajectories for this compound can be extrapolated from the known applications of its constituent parts:

Coordination Chemistry: The hydrazone linkage, with its two nitrogen atoms and the imine double bond, can act as a ligand for metal ions. The specific steric and electronic environment provided by the bulky benzhydryl and N-methylaniline groups could lead to the formation of novel metal complexes with unique catalytic or material properties.

Materials Science: The aromatic rings and the conjugated system of the hydrazone could be exploited in the development of organic functional materials. Derivatives of N-methylaniline have been studied for their electrochemical properties, suggesting that polymers or small molecules incorporating the this compound structure could be investigated for applications in sensors or electronic devices. ebi.ac.uk

Synthetic Chemistry: The compound can serve as a stable, protected form of a substituted hydrazine or as a precursor for more complex nitrogen-containing heterocyclic compounds. The C=N bond can be selectively reduced or serve as a site for addition reactions, making it a potentially useful intermediate in multi-step organic synthesis.

Structure

3D Structure

Properties

CAS No. |

1665-83-4 |

|---|---|

Molecular Formula |

C20H18N2 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

N-(benzhydrylideneamino)-N-methylaniline |

InChI |

InChI=1S/C20H18N2/c1-22(19-15-9-4-10-16-19)21-20(17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-16H,1H3 |

InChI Key |

VOLRXUKKGMCRTI-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CN(C1=CC=CC=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

1665-83-4 |

Synonyms |

N-(benzhydrylideneamino)-N-methyl-aniline |

Origin of Product |

United States |

Synthetic Methodologies for N Benzhydrylideneamino N Methylaniline and Derivatives

Established Synthetic Pathways

Traditional synthetic routes to N-(benzhydrylideneamino)-N-methylaniline and its derivatives are typically robust and rely on fundamental organic reactions. These pathways offer reliable access to the target molecule through direct condensation or multistep sequences involving intermediate compounds.

The cornerstone of hydrazone synthesis is the condensation reaction between a carbonyl compound and a hydrazine (B178648). ontosight.ai For the specific synthesis of this compound, this involves the reaction of benzophenone (B1666685) with N-methyl-N-phenylhydrazine. This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration to form the characteristic C=N bond of the hydrazone.

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and is often accelerated by the presence of an acid catalyst. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic nitrogen of the hydrazine. Subsequent proton transfer and elimination of a water molecule yield the final hydrazone product. The general stability of hydrazones makes this a widely used synthetic tool. nih.gov

The N-methylation of benzophenone phenylhydrazone is typically achieved using an alkylating agent such as iodomethane (B122720). chemicalbook.com The reaction involves the deprotonation of the N-H group of the hydrazone by a base to form a more nucleophilic anion, which then attacks the methyl iodide in a nucleophilic substitution reaction. Other N-alkylation methods applicable to anilines and related compounds include the use of various methylating agents or reductive amination techniques. yufenggp.com More advanced strategies for selective alkylation of hydrazine derivatives, which can offer precise control over the substitution pattern, have also been developed. organic-chemistry.org

| Reagent/Method | Description | Key Features |

| Methyl Halides | Reagents like iodomethane or bromomethane (B36050) are used, often in the presence of a base (e.g., K₂CO₃, NaH), to introduce a methyl group onto the nitrogen atom. | A direct and widely used method for N-alkylation. |

| Metalation-Alkylation | Involves deprotonation with a strong base (e.g., n-butyllithium) to form a highly reactive nitrogen anion, followed by treatment with an alkylating agent. organic-chemistry.org | Allows for selective alkylation and can be performed under mild conditions. |

| Catalytic N-methylation | Utilizes methanol (B129727) as the methylating agent in the presence of a catalyst, such as heterogeneous Nickel catalysts. rsc.org | Offers a greener alternative to traditional alkylating agents. |

A comprehensive and highly adaptable method for preparing this compound is through a multistep sequence starting from readily available aromatic ketones and amines. This approach combines the principles of hydrazone formation and N-alkylation.

The typical sequence is as follows:

Synthesis of Phenylhydrazine (B124118) : Phenylhydrazine is commonly prepared from aniline (B41778) via diazotization followed by reduction. google.com

Formation of Benzophenone Phenylhydrazone : Benzophenone is reacted with the synthesized phenylhydrazine in a condensation reaction, often with acid catalysis, to form benzophenone phenylhydrazone. ontosight.ai This intermediate is a stable compound that can be isolated and purified.

N-Methylation : The benzophenone phenylhydrazone is then subjected to N-methylation, as described in the previous section, using a methylating agent like iodomethane to afford the final product, this compound. chemicalbook.com

This multistep pathway allows for the synthesis of a wide range of derivatives by simply varying the starting ketone or the aniline precursor.

Catalytic Approaches in this compound Synthesis

To improve reaction rates, yields, and environmental friendliness, catalytic methods for the synthesis of hydrazones have been developed. These approaches often involve either transition metals or homogeneous organocatalysts to facilitate the key bond-forming steps.

Transition metals are known to catalyze a variety of C-N bond-forming reactions, and these methods can be applied to hydrazone synthesis. While direct transition-metal-catalyzed synthesis of this compound is not extensively documented, related reactions highlight the potential of this approach. For instance, gold-catalyzed hydrohydrazidation of alkynes provides a route to substituted hydrazones. organic-chemistry.org Similarly, palladium and copper catalysts are widely used in cross-coupling reactions to form C-N bonds, which could be adapted for the synthesis of precursors like N-phenylhydrazine or its derivatives. beilstein-journals.org

N-tosylhydrazones, which are related to the target compound, have been used as partners in transition-metal-catalyzed cross-coupling reactions, showcasing the utility of hydrazone moieties in modern organometallic chemistry. acs.org

Homogeneous catalysis offers a powerful tool for hydrazone synthesis under mild conditions. Aniline and its derivatives have been identified as effective nucleophilic catalysts for hydrazone formation. tudelft.nl The mechanism involves the formation of a more reactive iminium ion intermediate from the catalyst and the carbonyl compound, which is then readily attacked by the hydrazine.

Studies have shown that various substituted anilines can significantly accelerate hydrazone formation at neutral pH. acs.orgnih.gov This type of organocatalysis is particularly valuable for biological applications and for reactions involving sensitive substrates. The catalytic efficiency is dependent on the electronic properties and structure of the aniline catalyst.

| Catalyst | Relative Efficacy | pH Conditions | Reference |

| Aniline | Baseline catalyst for comparison. | Neutral | tudelft.nl |

| 5-Methoxyanthranilic acid | Can enhance rates by one to two orders of magnitude over aniline. | Neutral (pH 7.4) | nih.gov |

| 2-Aminophenols | Rate enhancements up to 7-fold greater than aniline. | Neutral (pH 7.4) | acs.org |

| 2-(Aminomethyl)benzimidazoles | Effective for challenging aryl ketone substrates. | Neutral (pH 7.4) | acs.org |

Investigations into Heterogeneous Catalysis

The synthesis of benzophenone imines, structurally related to this compound, has been a subject of investigation using various heterogeneous catalysts. These catalysts are favored for their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry.

Early methods involved gas-phase reactions under drastic conditions. For instance, benzophenone has been reacted with ammonia (B1221849) at 400°C over heterogeneous catalysts like thorium oxide or a mixed thorium oxide/silicon oxide catalyst. google.com A significant drawback of these high-temperature gas-phase processes is the formation of a high proportion of decomposition products and the need for specialized equipment to handle high temperatures and vacuum. google.com

To circumvent the issues of thermal decomposition, liquid-phase reactions have been explored. The reaction of benzophenone with gaseous ammonia has been attempted using ion exchangers, though with unsatisfactory yields of around 10%. google.com A more successful approach detailed in U.S. Patent No. 4,083,869 involves reacting benzophenone in a liquid phase with gaseous or supercritical ammonia at temperatures of 150°C to 250°C and pressures of 1 to 50 bar. This process utilizes oxides of metals from groups III to V, such as titanium oxide or aluminum oxide, achieving yields of up to 60%. google.com

Further refinement of this method involves reacting benzophenones with liquid ammonia in the presence of various metal oxide catalysts. A patented process describes the use of oxides from a wide range of elements, including boron, aluminum, silicon, titanium, and zirconium, at temperatures between 50°C and 150°C and pressures from 50 to 350 bar. google.com This method allows for the synthesis to be carried out in the molten benzophenone itself, obviating the need for an additional solvent. google.com More recently, research into direct imine synthesis has highlighted catalysts like palladium-impregnated hydrotalcites and iron-based graphene catalysts for the dehydrogenative coupling of alcohols and amines, which represents a different but potentially applicable pathway. whiterose.ac.uk

| Catalyst | Reactants | Phase | Temperature (°C) | Pressure | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Thorium Oxide | Benzophenone, Ammonia | Gas | 400 | High Vacuum | Not specified, high decomposition | google.com |

| Titanium Oxide / Aluminum Oxide | Benzophenone, Ammonia | Liquid | 150 - 250 | 1 - 50 bar | Up to 60% | google.com |

| Titanium Dioxide | Benzophenone, Liquid Ammonia | Liquid | 80 - 140 | > 150 bar | Not specified | google.com |

Optimization and Mechanistic Studies of Reaction Conditions

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are typically investigated include the choice of solvent, reaction temperature, and pressure. These factors not only influence the reaction rate but also the position of the chemical equilibrium and the selectivity of the transformation.

Solvent Effects and Temperature Dependence

The formation of an imine is a condensation reaction that typically involves the elimination of a water molecule. whiterose.ac.uk The choice of solvent and temperature plays a crucial role in managing this equilibrium. Solvents capable of azeotropically removing water, such as toluene (B28343) or benzene, are often employed in conjunction with a Dean-Stark apparatus to drive the reaction to completion.

In the synthesis of substituted N-aryl benzophenone imines for covalent organic frameworks (COFs), reactions are often conducted at elevated temperatures. For example, the synthesis of N,N'-Bis(benzophenone)benzidine imines was performed in chlorobenzene (B131634) at 120-125°C for several hours, utilizing titanium(IV) chloride as a catalyst and water scavenger. rsc.org The high temperature facilitates the reaction kinetics and helps to overcome the activation energy for both imine formation and, in the context of COF synthesis, the reversible bond formation needed for crystallization. rsc.org

Different synthetic protocols for benzophenone imines utilize a range of solvents and temperatures, indicating that the optimal conditions are highly substrate-dependent. Dichloromethane (DCM) has been used at 38°C, while other procedures may use tetrahydrofuran (B95107) (THF) at room temperature, particularly when employing highly reactive silylating agents to facilitate the condensation. researchgate.netacs.org

| Product Type | Catalyst/Reagent | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| N,N'-Bis(benzophenone)benzidine imine | TiCl₄, DABCO | Chlorobenzene | 120 - 125 | rsc.org |

| Benzophenone imine | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | THF | Room Temp (25) | acs.org |

| α-Difluoroalkylated amine precursor | None specified for imine formation | DCM | 38 | researchgate.net |

Pressure Influence on Reaction Kinetics

The influence of pressure on the kinetics of imine formation is not extensively documented for this compound specifically. However, general principles and data from related syntheses provide insight. In liquid-phase reactions, pressure changes typically have a minimal effect on reaction rates unless the activation volume is significant. For reactions involving gaseous reactants, pressure is a critical parameter.

In the synthesis of benzophenone imine from benzophenone and ammonia, high pressures are employed to maintain ammonia in a liquid state at temperatures well above its atmospheric boiling point. google.com A patented process specifies pressures ranging from 50 to 350 bar, with a preferred range of 150 to 250 bar, to facilitate the reaction in liquid ammonia at temperatures of 80°C to 140°C. google.com Under these conditions, the high concentration of the amine reactant can significantly accelerate the reaction rate according to the principles of chemical kinetics. While this high-pressure approach is effective, it requires specialized autoclave equipment. ijcrt.org For most laboratory-scale syntheses of N-aryl imines from stable liquid amines like N-methylaniline, reactions are typically conducted at atmospheric pressure, as the primary challenge is not maintaining the amine in the liquid phase but rather driving the condensation equilibrium.

Control of Reaction Selectivity and Yield

Controlling selectivity and maximizing yield are central goals in the synthesis of this compound. Selectivity can refer to chemoselectivity (avoiding side reactions) and, in other contexts, regioselectivity or stereoselectivity, though the latter are not pertinent to this specific molecule's formation.

The primary method to enhance yield is to shift the reaction equilibrium to favor the product. This is commonly achieved by removing the water byproduct, either through azeotropic distillation or by using stoichiometric dehydrating agents like titanium(IV) chloride (TiCl₄) or molecular sieves. TiCl₄ is particularly effective as it readily reacts with the ketone's oxygen atom, facilitating the nucleophilic attack by the amine, and also acts as a powerful water scavenger. rsc.org

The choice of catalyst and ligands can also be critical. In palladium-catalyzed cross-coupling reactions to form N-alkylated imines, the use of a bulky trialkylphosphine ligand, tBuCy₂P, was found to give the highest yield, indicating that steric and electronic properties of the catalyst system can be fine-tuned to favor the desired product. chemicalbook.com For the direct condensation of a ketone and an amine, Lewis acids are common catalysts.

Recent methods have focused on milder conditions. A facile synthesis of benzophenone imine uses a catalytic amount of tetrabutylammonium fluoride (TBAF) with bis(trimethylsilyl)amine, where the silyl (B83357) group acts as an oxygen scavenger, forming stable hexamethyldisiloxane (B120664) and driving the reaction forward at ambient temperature and pressure. acs.org This approach avoids harsh reagents and high pressures, leading to high yields (97% on a 10 mmol scale). acs.org Such a method could potentially be adapted for the synthesis of this compound by using N-methyl-N-(trimethylsilyl)aniline as the amine source.

| Method | Key Reagent/Catalyst | Purpose | Typical Yield | Reference |

|---|---|---|---|---|

| Lewis Acid Catalysis / Dehydration | Titanium(IV) chloride (TiCl₄) | Catalyzes condensation and removes water | 39% (for a specific N-aryl imine) | rsc.org |

| Fluoride-Catalyzed Silylation | Tetrabutylammonium fluoride (TBAF) | Catalyzes reaction with a silyl amine | 97% | acs.org |

| Palladium-Catalyzed Amination | (t-BuCy₂P)₂Pd(H)Br | Cross-coupling; ligand choice is key for selectivity | High, not specified | chemicalbook.com |

Reactivity and Transformation Pathways of N Benzhydrylideneamino N Methylaniline

Electrophilic Aromatic Substitution Reactions

The N-phenyl group of N-(benzhydrylideneamino)-N-methylaniline is susceptible to electrophilic aromatic substitution. The nitrogen atom attached to the phenyl ring acts as an activating group, directing incoming electrophiles to the ortho and para positions. This is due to the ability of the nitrogen's lone pair of electrons to stabilize the carbocation intermediate (the arenium ion) formed during the reaction. The N-methyl group further enhances the electron-donating nature of the nitrogen.

Common electrophilic aromatic substitution reactions that could be anticipated for this compound include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would be expected to yield ortho- and para-halogenated products.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group at the ortho and para positions of the N-phenyl ring.

Sulfonation: Reaction with fuming sulfuric acid would lead to the corresponding sulfonic acid derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, would introduce alkyl or acyl groups, respectively, onto the N-phenyl ring, primarily at the para position.

A study on the thiocyanation of 1-(substituted benzylidene)-2-phenylhydrazine derivatives demonstrated that electrophilic substitution occurs exclusively on the phenyl ring attached to the -NH group. This is attributed to the electron-donating ability of the nitrogen, which increases the electron density on that specific phenyl ring, making it more nucleophilic. mdpi.com

| Electrophilic Reagent | Expected Major Products |

| Br₂ / FeBr₃ | p-Bromo-N-(benzhydrylideneamino)-N-methylaniline |

| HNO₃ / H₂SO₄ | p-Nitro-N-(benzhydrylideneamino)-N-methylaniline |

| SO₃ / H₂SO₄ | 4-(N'-(benzhydrylidene)-N'-methylhydrazinyl)benzenesulfonic acid |

| R-Cl / AlCl₃ | p-Alkyl-N-(benzhydrylideneamino)-N-methylaniline |

| R-COCl / AlCl₃ | p-Acyl-N-(benzhydrylideneamino)-N-methylaniline |

Nucleophilic Addition and Substitution Reactions at Iminyl Carbon

The carbon atom of the C=N double bond in this compound is electrophilic and can be attacked by nucleophiles. This reactivity is analogous to that of the carbonyl carbon in ketones. The addition of a nucleophile to the iminyl carbon leads to the formation of a tetrahedral intermediate, which can then be protonated to yield the final addition product.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that can add to the C=N bond. The reaction of such reagents with hydrazones, followed by hydrolysis, can provide a route to substituted amines.

The general reactivity of organometallic compounds with imine-like structures involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbon of the C=N bond. msu.edu

Oxidative and Reductive Transformations

The hydrazone functionality in this compound is susceptible to both oxidation and reduction.

Oxidative Transformations:

Oxidation of hydrazones can lead to a variety of products depending on the oxidant and reaction conditions. Electrochemical oxidation of benzophenone (B1666685) hydrazones has been studied, leading to different products based on the reaction medium. For instance, in the presence of lithium perchlorate (B79767) in acetonitrile (B52724), diazines can be formed. beilstein-journals.orgscilit.com In contrast, reaction with 1-chlorobenzotriazole (B28376) can lead to the formation of diphenyldiazomethane as an intermediate. rsc.org The oxidation of N,N-disubstituted hydrazones can also be a key step in the synthesis of other functional groups.

Reductive Transformations:

The C=N double bond of hydrazones can be reduced to a C-N single bond, and the N-N single bond can also be cleaved under certain reductive conditions.

Reduction of the C=N bond: Catalytic hydrogenation is a common method for the reduction of the C=N bond in hydrazones. Various catalysts, such as palladium on carbon (Pd/C), can be employed for this transformation, yielding the corresponding hydrazine (B178648) derivative. researchgate.netscilit.com Sodium borohydride (B1222165) (NaBH₄) is another reagent that can be used for the reduction of the C=N bond in hydrazones. nih.govnih.govorganic-chemistry.orgdergipark.org.tr

Cleavage of the N-N bond: The Wolff-Kishner reduction is a classic reaction for the complete reduction of a carbonyl group (via its hydrazone) to a methylene (B1212753) group. While this reaction is typically performed on simple hydrazones, modified conditions can lead to the cleavage of the N-N bond in more complex hydrazones.

Derivatization Strategies and Functional Group Interconversions

The structural features of this compound allow for a variety of derivatization strategies.

Hydrolysis: Hydrazones can be hydrolyzed back to their parent ketone and hydrazine. The hydrolysis of this compound would yield benzophenone and N-methyl-N-phenylhydrazine. This reaction is often acid-catalyzed.

Alkylation: The nitrogen atoms in the hydrazone can be further alkylated. A methodology for the selective alkylation of hydrazine derivatives involves the formation of a nitrogen dianion using a strong base like n-butyllithium, followed by reaction with an alkyl halide. researchgate.netresearchgate.net This allows for the introduction of additional substituents on the nitrogen atoms.

N-Methylation: The presence of the N-methyl group can influence the conformational properties and reactivity of the molecule. N-methylation of N-acylhydrazones has been shown to impact the polarity and conformational preferences of the hydrazone moiety. nih.gov

Role as an Intermediate in Complex Molecule Synthesis

This compound and related N-aryl-N-methylhydrazones are valuable intermediates in the synthesis of various heterocyclic compounds and other complex molecules.

Fischer Indole (B1671886) Synthesis: The Fischer indole synthesis is a powerful reaction for the construction of the indole ring system. It involves the acid-catalyzed cyclization of an N-arylhydrazone. beilstein-journals.orggoogle.commnstate.eduacs.org While the classical Fischer indole synthesis proceeds from a phenylhydrazone and a ketone or aldehyde, the use of N-methyl-N-phenylhydrazones can lead to N-methylated indole products. The reaction proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement of the corresponding enehydrazine tautomer. beilstein-journals.orgmnstate.edu The nature of the substituents on the phenyl ring and the carbonyl component can influence the outcome of the reaction. google.com

Synthesis of Pyrazoles: N-Arylhydrazones are key precursors for the synthesis of pyrazole (B372694) derivatives. The condensation of 1,3-dicarbonyl compounds with arylhydrazines is a common method for the preparation of substituted pyrazoles. mdpi.comorganic-chemistry.orgdergipark.org.tr Benzophenone N'-methyl-N'-phenylhydrazone could potentially be used in reactions with suitable bis-electrophiles to construct pyrazole rings.

Synthesis of Pyridazinones: Arylhydrazones can also be utilized in the synthesis of pyridazinone and phthalazinone heterocycles through condensation and cyclization reactions with keto-carboxylic acids or their derivatives. researchgate.netscispace.comresearchgate.net

Synthesis of Biologically Active Compounds: The hydrazone motif is present in a number of biologically active compounds. researchgate.netresearchgate.netnih.gov this compound can serve as a scaffold for the synthesis of novel derivatives with potential pharmacological applications. For instance, various derivatives of phenylhydrazine (B124118) have been investigated for their antimicrobial and insecticidal activities. acs.orgnih.gov

| Heterocyclic Product | Key Precursors/Reaction Type |

| Indoles | Acid-catalyzed cyclization (Fischer Indole Synthesis) |

| Pyrazoles | Condensation with 1,3-dicarbonyl compounds |

| Pyridazinones | Reaction with γ-keto acids or related compounds |

| Aza-heterocycles | Cycloaddition reactions |

Coordination Chemistry and Ligand Properties of N Benzhydrylideneamino N Methylaniline

Ligand Design Principles and Potential Coordination Modes

The design of ligands for specific applications in coordination chemistry hinges on the strategic incorporation of donor atoms and the control of steric and electronic properties. N-(benzhydrylideneamino)-N-methylaniline possesses several features that make it an interesting candidate as a ligand.

The key structural elements influencing its coordination behavior are the imine nitrogen of the benzhydrylidene group and the amine nitrogen of the N-methylaniline moiety. The presence of two nitrogen atoms suggests the potential for chelation, where the ligand binds to a central metal ion through both donor atoms, forming a stable ring structure.

Potential Coordination Modes:

Monodentate Coordination: The ligand could coordinate to a metal center through the imine nitrogen atom, which is typically more sterically accessible and possesses a lone pair of electrons readily available for donation.

Bidentate Chelation: It could act as a bidentate ligand, coordinating through both the imine and the amine nitrogen atoms. This would form a five-membered chelate ring, a common and stable arrangement in coordination chemistry. The feasibility of this mode would depend on the steric hindrance posed by the bulky benzhydryl and methylphenyl groups.

The bulky nature of the benzhydryl group (two phenyl rings attached to the imine carbon) and the N-methylaniline group would play a significant role in the coordination geometry of any resulting metal complex. These bulky substituents can influence the number of ligands that can coordinate to the metal center and can create a specific steric environment that may be beneficial for certain catalytic applications.

Synthesis and Structural Characterization of Metal Complexes

The structural characterization of any resulting metal complexes would be crucial to confirm the coordination mode and geometry. Standard techniques for this include:

Single-Crystal X-ray Diffraction: This technique provides definitive information about the three-dimensional arrangement of atoms in the crystal, including bond lengths and angles between the metal and the ligand.

Elemental Analysis: This determines the percentage composition of elements (C, H, N) in the complex, which helps in confirming the stoichiometry of the metal and ligand.

Molar Conductivity Measurements: These measurements in a suitable solvent can indicate whether the anions of the metal salt are coordinated to the metal ion or are present as counter-ions in the crystal lattice. researchgate.net

Based on studies of analogous Schiff base complexes, one could anticipate the formation of complexes with various geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction.

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for probing the interaction between a ligand and a metal ion.

Infrared (IR) Spectroscopy: A key diagnostic feature in the IR spectrum of this compound would be the C=N stretching vibration of the imine group. Upon coordination to a metal ion, this band is expected to shift, typically to a lower frequency, which is a strong indication of the involvement of the imine nitrogen in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordinating nitrogen atoms upon complexation can confirm the binding of the ligand to the metal.

UV-Visible Spectroscopy: The electronic spectra of the ligand and its metal complexes can provide insights into the electronic transitions within the molecule and the geometry of the coordination sphere. New absorption bands may appear in the visible region upon complexation, corresponding to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand.

The following table summarizes the expected spectroscopic changes upon coordination, based on general observations for Schiff base and hydrazone complexes:

| Spectroscopic Technique | Key Feature of the Free Ligand | Expected Change Upon Coordination |

| Infrared (IR) | C=N stretching vibration | Shift in frequency (typically lower) |

| NMR (¹H, ¹³C) | Chemical shifts of protons and carbons near N atoms | Significant changes in chemical shifts |

| UV-Visible | Ligand-centered electronic transitions (π → π* and n → π*) | Appearance of new bands (d-d or charge transfer) |

Theoretical and Computational Analysis of Coordination Geometries

In the absence of experimental structural data, theoretical and computational methods, such as Density Functional Theory (DFT), can be employed to predict the stable geometries of metal complexes with this compound. unibas.itresearchgate.net These calculations can provide valuable information on:

Optimized Geometries: The most stable three-dimensional structures of the metal complexes.

Bonding Analysis: The nature of the metal-ligand bond, including bond lengths and angles.

Electronic Properties: The distribution of electron density and the energies of the molecular orbitals.

Computational studies on similar Schiff base complexes have been used to corroborate experimental findings and to understand the electronic factors that govern their reactivity. researchgate.net Such studies could help in predicting whether monodentate or bidentate coordination is more favorable for this compound with different metal ions.

Potential for Catalytic Applications within Coordination Frameworks

Metal complexes derived from Schiff base and hydrazone ligands are known to exhibit a wide range of catalytic activities. The specific structural and electronic properties of this compound suggest that its metal complexes could be explored for various catalytic transformations.

The bulky steric profile of the ligand could be advantageous in stereoselective catalysis, where controlling the spatial arrangement around the metal center is crucial. Potential areas of application include:

Oxidation Reactions: Catalyzing the selective oxidation of organic substrates.

Reduction Reactions: Acting as catalysts for hydrogenation or transfer hydrogenation reactions.

Coupling Reactions: Facilitating the formation of carbon-carbon or carbon-heteroatom bonds.

The performance of these complexes as catalysts would depend on the choice of the metal center, the coordination geometry, and the reaction conditions. Further research, including the actual synthesis and testing of these complexes, would be necessary to validate these potential applications.

Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy Applications (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the conformational landscape of N-(benzhydrylideneamino)-N-methylaniline.

Analysis of Characteristic Functional Group Frequencies

The infrared and Raman spectra of this compound are expected to exhibit characteristic absorption and scattering bands corresponding to its key functional groups. A critical vibration to identify is the C=N stretching of the imine group, which typically appears in the 1690-1640 cm⁻¹ region in the IR spectrum. The precise position of this band can be influenced by the electronic effects of the substituents on the benzhydrylidene and methylaniline moieties.

The aromatic C-H stretching vibrations are anticipated to be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear in the 2975-2850 cm⁻¹ range. Aromatic C=C stretching vibrations within the phenyl rings are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations would likely be found in the 1360-1250 cm⁻¹ range.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=N (Imine) | Stretching | 1690 - 1640 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 2975 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N | Stretching | 1360 - 1250 |

Conformational Analysis via Vibrational Signatures

Subtle shifts in the vibrational frequencies and changes in band intensities can provide information about the conformational isomers of this compound. The molecule's stereochemistry, particularly the orientation of the phenyl rings relative to the C=N bond, can influence the vibrational modes. Computational studies, in conjunction with experimental IR and Raman data, can aid in assigning specific spectral features to different conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound, providing detailed information about the proton and carbon frameworks.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum of this compound would provide a map of the proton environments within the molecule. The aromatic protons of the two phenyl rings of the benzhydrylidene group and the phenyl ring of the methylaniline group are expected to resonate in the downfield region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns (multiplicity) will depend on the substitution pattern and the electronic environment.

The singlet signal for the methyl group (N-CH₃) protons would likely appear in the upfield region, providing a distinct signature for this part of the molecule. The integration of the signals would correspond to the number of protons in each unique environment.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| N-CH₃ | Upfield region | Singlet |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The carbon atom of the C=N imine group is expected to show a characteristic signal in the downfield region of the spectrum, typically between 160 and 170 ppm.

The aromatic carbons will resonate in the approximate range of 110 to 150 ppm. The carbon of the N-methyl group will appear in the upfield region of the spectrum. The number of distinct signals in the ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=N (Imine) | 160 - 170 |

| Aromatic-C | 110 - 150 |

| N-CH₃ | Upfield region |

Advanced NMR Techniques for Stereochemical Assignment

For molecules with potential for stereoisomerism, such as E/Z isomers around the C=N double bond, Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), can be crucial. NOE enhancements between specific protons can provide through-space proximity information, allowing for the determination of the relative stereochemistry.

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry is a powerful analytical technique for elucidating the structure of this compound by providing information about its molecular weight and fragmentation pattern. Various ionization and analysis methods can be employed to characterize this imine.

Electron Ionization (EI-MS) and Chemical Ionization (CI-MS)

Electron Ionization (EI-MS) is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M+) and numerous fragment ions. While specific EI-MS data for this compound is not extensively documented in readily available literature, the fragmentation pattern can be predicted based on the structure of related compounds. The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for such imines would likely involve cleavage of the C-N and C=N bonds, as well as fragmentation of the benzhydryl and N-methylaniline moieties.

Chemical Ionization (CI-MS) is a softer ionization technique that results in less fragmentation and a more prominent protonated molecule peak [M+H]+. This is useful for confirming the molecular weight of the compound.

A hypothetical fragmentation for this compound in EI-MS could involve the following key fragments:

| Fragment Ion | Structure | m/z (Predicted) | Possible Origin |

| [C₁₃H₁₀N]+ | (C₆H₅)₂C=N⁺ | 180 | Cleavage of the N-N bond |

| [C₇H₈N]+ | C₆H₅N(CH₃)⁺ | 106 | Cleavage of the C=N bond |

| [C₆H₅]+ | Phenyl cation | 77 | Fragmentation of the benzhydryl or aniline (B41778) group |

| [C₁₃H₁₁]+ | Diphenylmethyl cation | 167 | α-cleavage adjacent to the imine |

This table is based on predicted fragmentation patterns and not on reported experimental data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. For this compound (C₂₀H₁₈N₂), the theoretical exact mass can be calculated. This high-resolution data is instrumental in distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides more detailed structural information by isolating the molecular ion (or a specific fragment ion) and subjecting it to further fragmentation through collision-induced dissociation (CID). This technique helps to establish the connectivity of the different structural motifs within the molecule. For this compound, an MS/MS experiment would involve selecting the [M+H]+ ion and analyzing its daughter ions, which would confirm the presence of the benzhydryl and N-methylaniline substructures.

Chromatographic Separation Techniques and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or for purity assessment.

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The choice of the stationary phase is critical for achieving good separation. A typical GC method for the analysis of related aromatic amines often utilizes a capillary column with a non-polar or medium-polarity stationary phase.

A general GC-MS method for analyzing related methylaniline compounds has been developed, which could be adapted for this compound. google.com The conditions would need to be optimized for the specific properties of the target compound.

Hypothetical GC Conditions:

| Parameter | Condition |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temperature of 100-150 °C, ramped to 280-300 °C |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table represents typical starting conditions that would require optimization.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. Reversed-phase HPLC is commonly used for the analysis of Schiff bases and related compounds. jocpr.comjocpr.comresearchgate.net

A typical HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. UV detection is often employed for quantification, as the aromatic rings and the imine group provide strong chromophores. nih.govresearchgate.net

Exemplary HPLC Conditions for Related Aromatic Amines:

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 70:30 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at a specific wavelength (e.g., 254 nm) | researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 40 °C) | researchgate.net |

This table provides examples of conditions used for similar compounds and would need to be adapted and validated for this compound.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique for determining the solid-state structure of crystalline compounds. It provides precise information about the arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This information is fundamental to understanding the physical and chemical properties of a material.

The intensities of the diffracted X-rays are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined. This leads to a detailed three-dimensional model of the molecule.

For example, the crystal structure of a similar Schiff base, N-[4-(Dimethylamino)benzylidene]-4-methylaniline, was determined by X-ray diffraction. nih.gov The study revealed that the molecule exists in a trans conformation with respect to the C=N bond and provided precise measurements of bond lengths and angles. nih.gov The crystal packing was found to be stabilized by weak C—H⋯π interactions. nih.gov

The crystallographic data obtained from such a study are typically presented in a standardized format, as illustrated in the table below for N-[4-(Dimethylamino)benzylidene]-4-methylaniline. This data provides a wealth of structural information that is crucial for structure-property relationship studies.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₈N₂ |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 10.4814 (10) |

| b (Å) | 8.0528 (8) |

| c (Å) | 32.571 (3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2749.1 (4) |

| Z | 8 |

| C=N Bond Length (Å) | 1.270 (3) |

| C–N–C Angle (°) | 120.6 (2) |

| Dihedral Angle between Aromatic Rings (°) | 11.70 (2) |

| Crystallographic data for the related compound N-[4-(Dimethylamino)benzylidene]-4-methylaniline. nih.gov |

Computational and Theoretical Investigations of N Benzhydrylideneamino N Methylaniline

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

No specific studies detailing the quantum chemical calculations of the molecular geometry and electronic structure of N-(benzhydrylideneamino)-N-methylaniline were found. Such studies would typically involve methods like Hartree-Fock (HF) or post-Hartree-Fock methods to determine optimized bond lengths, bond angles, and dihedral angles, as well as to analyze the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

There are no available Density Functional Theory (DFT) studies that specifically report the ground state properties or reactivity predictions for this compound. DFT is a common method for investigating the electronic structure of molecules, and such a study would typically calculate properties like total energy, dipole moment, and orbital energies (HOMO and LUMO) to predict the molecule's stability and sites of reactivity. scirp.org

Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)

Computational predictions for the spectroscopic parameters of this compound are not available in the literature. Theoretical predictions of NMR, IR, Raman, and UV-Vis spectra are often performed using methods like DFT to complement experimental findings and aid in spectral assignments. nih.govbohrium.com Without dedicated computational studies, no data tables for these predicted parameters can be generated.

Conformational Analysis and Potential Energy Surface Exploration

A detailed conformational analysis and exploration of the potential energy surface for this compound have not been published. This type of investigation would be crucial for understanding the molecule's flexibility, identifying stable conformers, and determining the energy barriers associated with conformational changes.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

No molecular dynamics (MD) simulation studies for this compound were identified. MD simulations are used to study the dynamic behavior of molecules over time, including their movements, conformational changes, and interactions with other molecules or a solvent.

Mechanistic Studies of Reaction Pathways using Computational Models

There are no published computational studies on the reaction mechanisms involving this compound. Computational models are frequently used to elucidate the step-by-step pathways of chemical reactions, identify transition states, and calculate activation energies, providing insights that are often difficult to obtain through experimental means alone. rsc.org

Q & A

Q. What are the optimal synthetic methodologies for preparing N-(benzhydrylideneamino)-N-methylaniline and related derivatives?

- Methodological Answer : this compound derivatives can be synthesized via reductive amination or Amadori rearrangement. For example, Pd/NiO-catalyzed reductive amination under hydrogen at 25°C (10-hour reaction) yields high-purity amines (95–98% isolated yields) . For sugar-derived analogs like D-Tagatose-N-methylaniline, the Amadori rearrangement protocol using D-galactose and N-methylaniline is effective, enabling one-step synthesis . Key considerations include catalyst loading (e.g., 1.1 wt% Pd/NiO), solvent choice, and inert atmospheres to prevent oxidation.

Q. How should researchers handle and store N-methylaniline derivatives to ensure stability during experiments?

- Methodological Answer : N-methylaniline derivatives are sensitive to strong oxidizers and moisture. Store in airtight containers under inert gas (e.g., N₂) at 4°C in dark, dry conditions. Stability tests indicate a 12-month shelf life under optimal storage . For reactive intermediates like Schiff bases (e.g., benzhydrylideneamino groups), monitor degradation via NMR or HPLC to confirm integrity pre-experiment.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported conductivity mechanisms of poly(N-methylaniline) derivatives?

- Methodological Answer : Discrepancies in conductivity mechanisms (e.g., polaron vs. bipolaron structures) arise from synthesis conditions and doping levels. For poly(N-methylaniline), Four Probe conductivity measurements combined with Raman spectroscopy and thermogravimetric analysis (TGA) can distinguish charge carriers. For example, bipolaron-dominated conduction occurs in sterically hindered polymers, while polarons prevail in linear chains . Standardizing polymerization parameters (e.g., pH, dopant concentration) minimizes variability.

Q. What factors influence the isomer selectivity in catalytic alkylation of N-methylaniline, and how can this be optimized?

- Methodological Answer : Isomer distribution (e.g., 2,4- vs. 2,6-dimethylaniline) depends on catalyst choice and reaction dynamics. For instance, vanadium-chromium-aluminium (VChA) oxide catalysts favor 2,6-dimethylaniline (48% selectivity) due to steric and electronic effects. Kinetic studies using GC-MS and in-situ FTIR can map intermediate formation. Optimizing temperature (e.g., 150–200°C) and methanol flow rates enhances C-alkylation over N-alkylation .

Q. How do dielectric relaxation studies inform the molecular interactions of N-methylaniline in different solvents?

- Methodological Answer : Dielectric constant measurements at microwave frequencies (2 MHz–40 GHz) reveal solvent-solute interactions. For N-methylaniline in cyclohexane, dipole moment analysis (2.1–2.4 D) and relaxation times (τ ≈ 10⁻¹¹ s) indicate weak hydrogen bonding. In 1,4-dioxane, NH···O interactions lower τ by 30%, confirmed via temperature-dependent permittivity assays . These data guide solvent selection for reactions requiring controlled polarity.

Q. What thermodynamic data are critical for predicting reaction feasibility involving N-methylaniline, and how are these values determined experimentally?

- Methodological Answer : Key parameters include enthalpy of formation (ΔfH°(g) = 90.9 ± 2.1 kJ·mol⁻¹) and vaporization (ΔvapH = 55.0 kJ·mol⁻¹), measured via combustion calorimetry and transpiration methods. G4 quantum calculations validate experimental values, while vapor pressure curves (e.g., Antoine equation) predict phase behavior. These data are essential for Gibbs free energy calculations in reaction design .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.